molecular formula C19H21N3O3 B11538266 (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide

(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide

Cat. No.: B11538266
M. Wt: 339.4 g/mol
InChI Key: WXFLDYSRQHBUCE-RCCKNPSSSA-N
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Description

(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a hydrazone linkage and phenyl groups. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide typically involves the following steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then condensed with N-phenylbutanamide under acidic or basic conditions to form the hydrazone linkage. This step often requires a catalyst such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazone derivatives.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized hydrazone derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Halogenated phenyl or methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its hydrazone linkage is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions or biological macromolecules, influencing various biochemical pathways. This interaction can lead to inhibition or activation of specific biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(2-isopropylphenoxy)acetyl]hydrazono}-N-phenylbutanamide
  • (3E)-3-{[(2-chlorophenoxy)acetyl]hydrazono}-N-phenylbutanamide

Uniqueness

(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group in the 2-position of the phenyl ring can affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C19H21N3O3/c1-14-8-6-7-11-17(14)25-13-19(24)22-21-15(2)12-18(23)20-16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,20,23)(H,22,24)/b21-15+

InChI Key

WXFLDYSRQHBUCE-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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